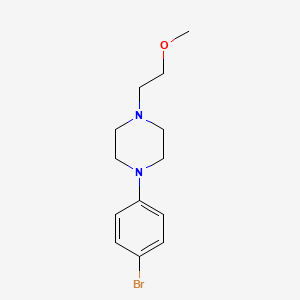

1-(4-Bromophenyl)-4-(2-methoxyethyl)piperazine

説明

1-(4-Bromophenyl)-4-(2-methoxyethyl)piperazine is a piperazine derivative featuring a bromophenyl group at the N1 position and a methoxyethyl substituent at the N4 position. Piperazine derivatives are widely studied due to their versatile pharmacological properties, including receptor binding affinity, antitumor activity, and neuroprotective effects . The bromophenyl moiety enhances lipophilicity and influences interactions with aromatic receptors, while the methoxyethyl chain may modulate solubility and hydrogen-bonding capacity .

特性

IUPAC Name |

1-(4-bromophenyl)-4-(2-methoxyethyl)piperazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19BrN2O/c1-17-11-10-15-6-8-16(9-7-15)13-4-2-12(14)3-5-13/h2-5H,6-11H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NRRNOPQGYCCEHR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCN1CCN(CC1)C2=CC=C(C=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19BrN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

299.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Bromination of Phenylpiperazine

A widely reported method for synthesizing 1-(4-bromophenyl)piperazine involves bromination of phenylpiperazine derivatives under controlled conditions:

- Reaction conditions: The substrate (phenylpiperazine, 1 mmol) is mixed with aqueous hydrobromic acid (48%) and dimethyl sulfoxide (DMSO) at 60 °C for 2 hours.

- Work-up: After reaction completion, the mixture is neutralized to pH 7-8 with aqueous sodium hydroxide (4 M), extracted with ethyl acetate, dried, filtered, and concentrated under reduced pressure to isolate the bromination product.

- Yield: Approximately 96% yield of 1-(4-bromophenyl)piperazine is reported under these conditions.

This method provides a straightforward bromination pathway with high yield and purity.

Alternative Bromination via N-Phenylpiperidine

Another robust synthetic route involves a two-step process starting from bromobenzene and piperidine:

- Step 1: Nucleophilic aromatic substitution reaction between bromobenzene and piperidine in sulfolane with potassium tert-butoxide or sodium tert-amylate as the base at 150-180 °C to yield N-phenylpiperidine.

- Step 2: Bromination of N-phenylpiperidine using brominating agents such as N-bromosuccinimide or dibromohydantoin in organic solvents (dichloromethane or acetonitrile) at 15-40 °C in the presence of tetra-n-butyl ammonium tetraphenyl borate as a catalyst.

- Purification: The crude product is purified by vacuum distillation or recrystallization using a solvent mixture of dichloromethane and n-heptane (1:4).

- Yields: This method yields 1-(4-bromophenyl)piperidine with 87-90% yield and high purity (>98% by GC).

This approach is notable for its industrial scalability, simplicity, and cost-effectiveness.

Alkylation to Form 1-(4-Bromophenyl)-4-(2-methoxyethyl)piperazine

The next step involves alkylation of the piperazine nitrogen with a 2-methoxyethyl group:

- General method: The 1-(4-bromophenyl)piperazine intermediate is reacted with 2-methoxyethyl halides (e.g., 2-methoxyethyl chloride or bromide) under nucleophilic substitution conditions.

- Typical conditions: The reaction is performed in polar aprotic solvents such as acetonitrile or dimethylformamide (DMF) with a base (e.g., potassium carbonate) to facilitate alkylation.

- Optimization: Reaction temperature and time are optimized to maximize monoalkylation and minimize side reactions such as over-alkylation or quaternization.

- Purification: The product is purified by standard chromatographic techniques or recrystallization.

While detailed experimental data specifically for this alkylation step are limited in the public domain, this method is consistent with standard piperazine alkylation protocols widely used in medicinal chemistry.

Comparative Data Table of Key Preparation Steps

Research Findings and Industrial Relevance

- The bromination methods provide high regioselectivity for the para-position on the phenyl ring, critical for the desired 4-bromophenyl substitution.

- The use of tetra-n-butyl ammonium tetraphenyl borate as a catalyst enhances bromination efficiency and selectivity.

- The two-step method starting from bromobenzene and piperidine is advantageous for industrial production due to fewer steps, readily available raw materials, and high yields.

- Alkylation of the piperazine nitrogen with 2-methoxyethyl groups follows well-established nucleophilic substitution chemistry, allowing for functional diversification.

- The entire synthetic sequence is amenable to scale-up with proper control of reaction parameters and purification techniques.

化学反応の分析

1-(4-Bromophenyl)-4-(2-methoxyethyl)piperazine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: The bromine atom in the bromophenyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Hydrolysis: The methoxyethyl group can undergo hydrolysis under acidic or basic conditions to yield the corresponding alcohol.

Common reagents and conditions used in these reactions include organic solvents, controlled temperatures, and specific catalysts. The major products formed from these reactions depend on the specific reaction conditions and reagents used.

科学的研究の応用

Medicinal Chemistry

The compound has been investigated for its potential therapeutic applications:

- Antimicrobial Activity : Research indicates that piperazine derivatives exhibit antimicrobial properties. Studies have shown that compounds similar to 1-(4-Bromophenyl)-4-(2-methoxyethyl)piperazine can inhibit the growth of various pathogens, making them potential candidates for antibiotic development.

- Anticancer Properties : Recent studies have highlighted the cytotoxic effects of piperazine derivatives against cancer cell lines. For instance, derivatives have been tested against colon and lung cancer cells, demonstrating significant cytotoxicity . The mechanism of action often involves interaction with cellular pathways that regulate cell proliferation and apoptosis.

- Neurological Applications : Piperazines are also explored for their neuropharmacological effects. Compounds with similar structures have been studied for their potential in treating conditions like anxiety and depression by modulating neurotransmitter systems .

Biological Research

The biological implications of 1-(4-Bromophenyl)-4-(2-methoxyethyl)piperazine extend beyond antimicrobial and anticancer activities:

- Mechanism of Action : The compound's mechanism involves interactions with specific molecular targets, such as receptors or enzymes relevant to disease pathways. For example, the bromophenyl group may enhance binding affinity to certain targets, while the methoxyethyl group can improve solubility and bioavailability.

- Research on Drug Resistance : Investigations into piperazine derivatives include their role in overcoming drug resistance in pathogens like Mycobacterium tuberculosis. The structural modifications can lead to enhanced efficacy against resistant strains .

Chemical Synthesis and Material Science

In addition to its biological applications, 1-(4-Bromophenyl)-4-(2-methoxyethyl)piperazine serves as an important intermediate in synthetic chemistry:

- Synthesis of Complex Molecules : The compound is utilized as a building block for synthesizing more complex organic molecules. Its unique structure allows chemists to explore new chemical entities with potentially useful properties.

- Polymer Chemistry : Recent studies have incorporated piperazine derivatives into polymer matrices, enhancing the materials' properties such as mechanical strength and thermal stability. This application is particularly relevant in developing advanced materials for industrial use .

Table 1: Summary of Research Applications

作用機序

The mechanism of action of 1-(4-Bromophenyl)-4-(2-methoxyethyl)piperazine involves its interaction with specific molecular targets and pathways. The bromophenyl group may interact with certain enzymes or receptors, while the methoxyethyl group can influence the compound’s solubility and bioavailability. The exact molecular targets and pathways involved depend on the specific biological context and the compound’s intended use.

類似化合物との比較

Comparison with Structurally Similar Compounds

1-(4-Bromophenyl)piperazine (pBPP)

- Structural Difference : Lacks the 2-methoxyethyl group at N3.

- Pharmacological Profile : Identified as a psychoactive substance with affinity for serotonin (5-HT) receptors. NMR and LC-MS analyses confirm its stability and structural integrity in biological samples .

1-(2-Methoxyphenyl)-4-{[1-(2-nitrobenzyl)piperidin-4-yl]methyl}piperazine

- Structural Difference : Contains a nitrobenzyl-piperidine moiety instead of a methoxyethyl group.

- Pharmacological Profile : Exhibits high dopamine D2 receptor affinity (Ki < 10 nM) due to the nitrobenzyl group enhancing π-π interactions with the receptor’s aromatic residues .

- Key Contrast : The nitro group introduces electron-withdrawing effects, which may reduce metabolic stability compared to the electron-donating methoxyethyl group in the target compound .

1-(2-Methoxyphenyl)-4-[4-(2-phthalimido)butyl]piperazine

- Structural Difference : Features a phthalimido-butyl chain at N4.

- Pharmacological Profile : Demonstrates exceptional 5-HT1A receptor affinity (Ki = 0.6 nM), attributed to the extended alkyl chain facilitating hydrophobic binding .

Physicochemical Comparison

| Property | Target Compound | 1-(4-Bromophenyl)piperazine | 1-(2-Methoxyphenyl)-4-nitrobenzyl-piperazine |

|---|---|---|---|

| LogP | ~2.8 (predicted) | 2.5 | 3.1 |

| Solubility (H2O) | Moderate (due to methoxyethyl) | Low | Low |

| pKa | 7.9 (piperazine N4) | 8.2 | 7.5 (nitro group) |

Receptor Binding

- Dopamine D2 Receptor: The target compound’s methoxyethyl group may mimic endogenous ligand interactions, though its affinity is likely lower than nitrobenzyl derivatives (e.g., Ki = 8.2 nM for compound 11 in ).

- 5-HT1A Serotonin Receptor: Structural analogs with extended alkyl chains (e.g., phthalimido-butyl) show sub-nanomolar affinity, suggesting the target compound’s methoxyethyl group could moderately enhance binding compared to simpler arylpiperazines .

Anticancer Potential

- Piperazine derivatives with sulfonyl or benzoyl groups (e.g., 1-(4-substitutedbenzoyl)-4-(4-chlorobenzhydryl)piperazine) exhibit IC50 values < 10 µM against liver and breast cancer cells . The target compound’s bromophenyl group may confer similar cytotoxicity via DNA intercalation or topoisomerase inhibition.

生物活性

1-(4-Bromophenyl)-4-(2-methoxyethyl)piperazine (referred to as "compound" hereafter) is a piperazine derivative that has garnered attention in pharmacological research due to its potential biological activities. This article aims to explore the compound's biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

The compound features a piperazine ring substituted with a 4-bromophenyl group and a 2-methoxyethyl chain. Its molecular formula is C₁₁H₁₅BrN₂O, and it has a molecular weight of approximately 269.16 g/mol.

Biological Activity Overview

The biological activities of the compound have been investigated in various studies, focusing primarily on its effects on neurotransmitter receptors, antifungal properties, and potential as an antidepressant.

1. Neurotransmitter Receptor Interaction

Research indicates that piperazine derivatives often interact with various neurotransmitter receptors, including serotonin and dopamine receptors. The compound has shown affinity towards:

- 5-HT Receptors : Studies suggest that similar piperazine compounds can act as antagonists or agonists at serotonin receptors, influencing mood and anxiety levels.

- Dopamine Receptors : The interaction with dopaminergic pathways may contribute to its potential antipsychotic effects.

2. Antifungal Activity

The compound has been evaluated for its antifungal properties against various strains of fungi. In vitro studies demonstrated that it exhibits significant activity against:

- Candida albicans : The compound showed promising results in inhibiting the growth of this common fungal pathogen.

- Aspergillus species : Preliminary data suggest moderate efficacy in combating these fungi.

The mechanism through which 1-(4-Bromophenyl)-4-(2-methoxyethyl)piperazine exerts its biological effects is multifaceted:

- Receptor Modulation : By binding to specific receptors, the compound may modulate neurotransmitter release and signaling pathways.

- Inhibition of Enzymatic Activity : It may inhibit enzymes involved in fungal cell wall synthesis, contributing to its antifungal action.

Table 1: Summary of Biological Activities

Case Study: Antidepressant Potential

A study conducted on piperazine derivatives highlighted the antidepressant-like effects of compounds structurally similar to 1-(4-Bromophenyl)-4-(2-methoxyethyl)piperazine. The study employed behavioral assays in rodent models, demonstrating significant reductions in depressive-like behaviors when administered at specific doses.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 1-(4-bromophenyl)-4-(2-methoxyethyl)piperazine, and how can reaction conditions be optimized?

- Methodology : The compound can be synthesized via coupling reactions between benzoic acid derivatives and piperazine intermediates. For example, analogous compounds (e.g., 1-aroyl-4-(4-methoxyphenyl)piperazines) were prepared using 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide (EDC) as a dehydrating agent, with reaction optimization focusing on solvent choice (e.g., dichloromethane), stoichiometric ratios, and temperature control (typically room temperature for 12–24 hours) .

- Key Considerations : Monitor reaction progress via TLC or HPLC. Purification often involves column chromatography or crystallization using ethyl ether/hexane mixtures .

Q. How can the structural integrity and purity of this compound be validated?

- Methodology :

- X-ray crystallography : For unambiguous structural confirmation, single-crystal X-ray diffraction (e.g., Bruker D8 Quest diffractometer with Mo radiation) provides bond lengths, angles, and supramolecular interactions (e.g., hydrogen bonding, π-π stacking) .

- Spectroscopy : Use -NMR, -NMR, and IR to confirm functional groups. For example, the methoxyethyl group shows characteristic -NMR signals at δ ~3.4–3.6 ppm (OCH) and δ ~2.5–2.7 ppm (piperazine protons) .

- Mass spectrometry : High-resolution MS (HRMS) confirms molecular weight and fragmentation patterns .

Q. What are the primary pharmacological targets of piperazine derivatives, and how is binding affinity assessed?

- Methodology :

- Receptor binding assays : Radioligand displacement studies (e.g., using -labeled ligands) quantify affinity for serotonin (5-HT, 5-HT) or sigma receptors. For example, arylpiperazines often exhibit nanomolar Ki values (e.g., 0.6 nM for 5-HT in compound 18) .

- In vitro functional assays : Measure cAMP modulation or calcium flux in transfected cell lines (e.g., HEK293) to assess agonist/antagonist activity .

Advanced Research Questions

Q. How do structural modifications (e.g., bromophenyl vs. fluorophenyl substitution) influence biological activity and selectivity?

- Methodology :

- Structure-activity relationship (SAR) studies : Synthesize analogs (e.g., replacing bromine with chlorine or methoxy groups) and compare binding affinities. For example, 1-(4-fluorobenzyl)piperazine derivatives showed enhanced kinase inhibition due to electronegative substituents improving target engagement .

- Computational modeling : Use molecular docking (e.g., AutoDock Vina) to predict interactions with binding pockets (e.g., tyrosine kinase domains). Bromine’s bulkiness may sterically hinder binding compared to smaller halogens .

Q. What experimental strategies resolve contradictions in reported biological data (e.g., conflicting cytotoxicity results across cell lines)?

- Methodology :

- Dose-response validation : Re-evaluate cytotoxicity using standardized protocols (e.g., MTT assay) across multiple cell lines (e.g., prostate cancer PC3 vs. DU145) .

- Off-target profiling : Screen against unrelated targets (e.g., hERG channel) to rule out nonspecific effects. For example, piperazine derivatives may exhibit off-target ion channel modulation .

Q. How can supramolecular interactions (e.g., hydrogen bonding, π-stacking) be exploited for crystal engineering or drug formulation?

- Methodology :

- Crystallographic analysis : Identify intermolecular interactions (e.g., C–H⋯O bonds in 1-(2-chlorobenzoyl)-4-(4-methoxyphenyl)piperazine) to design co-crystals for improved solubility .

- Thermal analysis : Differential scanning calorimetry (DSC) and powder X-ray diffraction (PXRD) assess polymorph stability under formulation conditions .

Q. What in vivo models are suitable for evaluating the neuropharmacological effects of this compound?

- Methodology :

- Behavioral assays : Test locomotor activity (open-field test) or anxiety (elevated plus maze) in rodents. For example, 1-(4-bromophenyl)piperazine analogs have been linked to serotoninergic modulation .

- Microdialysis : Measure extracellular dopamine/serotonin levels in brain regions (e.g., striatum) post-administration to confirm mechanistic hypotheses .

Methodological Notes

- Data Interpretation : Cross-validate crystallographic data (e.g., disorder in aroyl rings) with spectroscopic results to avoid misassignment .

- Safety Protocols : Handle brominated derivatives with appropriate PPE due to potential skin/eye irritation (refer to SDS guidelines, e.g., TCI America’s safety data sheets) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。